
1-Methyl-2-oxopyrrolidin-3-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is a derivative of pyrrolidinone, a five-membered lactam. Pyrrolidinone derivatives are known for their significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-pyrrolidinone derivatives often involves starting materials like S-pyroglutamic acid. The synthetic design allows for the insertion of various substituents at specific positions on the pyrrolidinone ring . For example, a typical procedure might involve the use of sodium hydride and dry toluene as reagents, with the reaction mixture being heated at reflux .
Industrial Production Methods: Industrial production methods for pyrrolidinone derivatives can vary, but they generally involve large-scale organic synthesis techniques. These methods ensure the efficient production of the compound with high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups on the pyrrolidinone ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures and solvents to ensure optimal yields .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate various biological processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-1-pyrrolidine acetamide (piracetam)
- 1-Ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one (doxapram)
- 3,3-Dimethyl-5-substituted-2-pyrrolidinone
Comparison: Compared to these similar compounds, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) is unique due to its specific substituents and the resulting biological activities. For instance, while piracetam is known for its nootropic effects, 2-pyrrolidinone,3-(acetyloxy)-1-methyl-(9CI) may exhibit different pharmacological properties due to its distinct chemical structure .
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(1-methyl-2-oxopyrrolidin-3-yl) acetate |
InChI |
InChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
SIHVSMCLPNKRGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1CCN(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


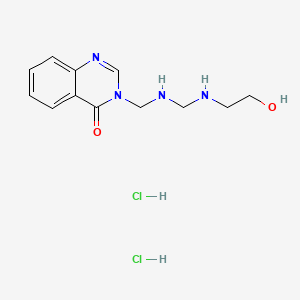

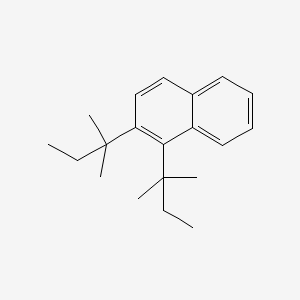
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
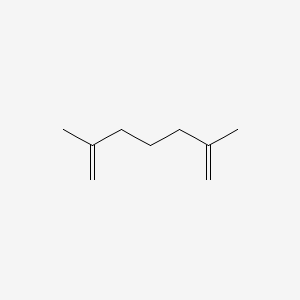
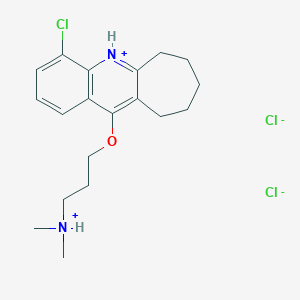
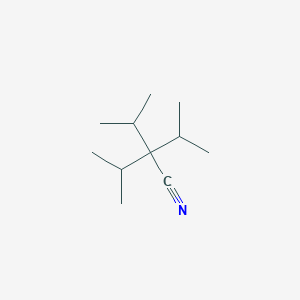

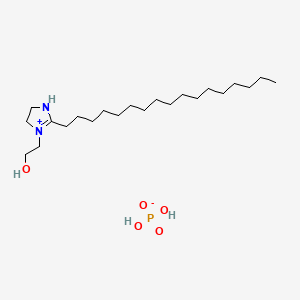
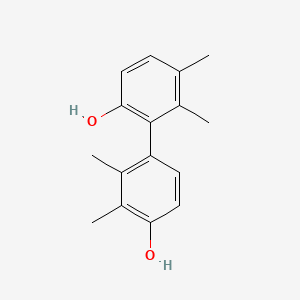

![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
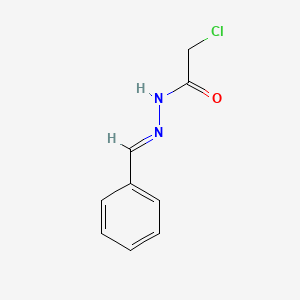
![2-[(4-Bromophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13762964.png)
